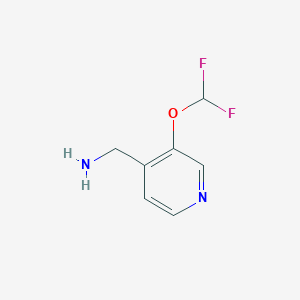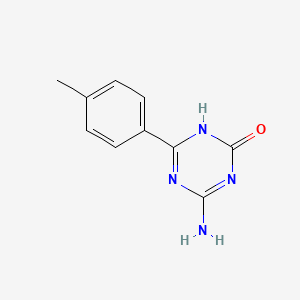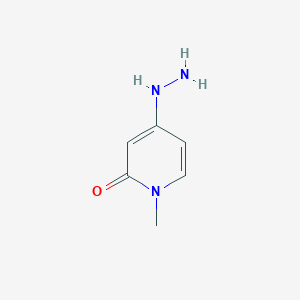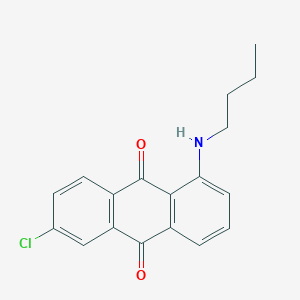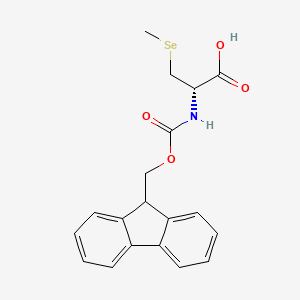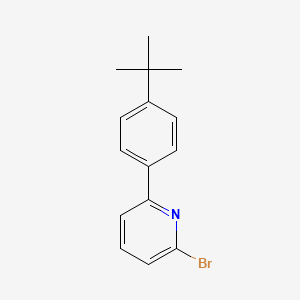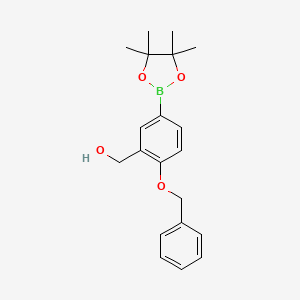
(2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is an organic compound that features a benzyloxy group, a dioxaborolane moiety, and a phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Dioxaborolane Moiety: This step involves the reaction of the phenylmethanol derivative with a boronic acid or ester in the presence of a catalyst such as palladium.
Final Assembly: The final step involves coupling the benzyloxy and dioxaborolane intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethanol group can be reduced to form the corresponding phenylmethane derivative.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylmethane derivatives.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action for (2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of biaryl bonds. The benzyloxy and phenylmethanol groups can participate in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the benzyloxy and phenylmethanol functionalities.
Benzyl Alcohol: Contains the benzyloxy group but lacks the dioxaborolane moiety.
Phenylmethanol: Contains the phenylmethanol group but lacks the benzyloxy and dioxaborolane moieties.
Propiedades
Fórmula molecular |
C20H25BO4 |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
[2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3 |
Clave InChI |
ZBJILCJJTBSYKU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



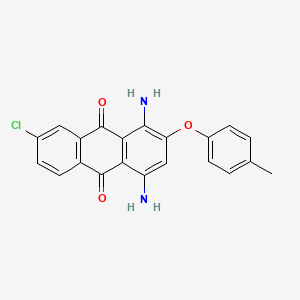
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
